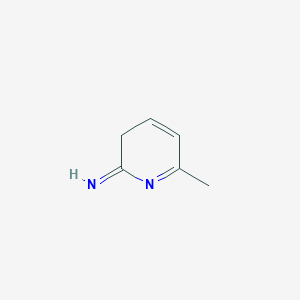
6-Methylpyridin-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridin-2(3H)-imine is a heterocyclic organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, where a methyl group is attached to the second carbon and an imine group is present at the second position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing this compound involves the reaction of 6-methylpyridin-2-amine with formaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired imine compound.
Industrial Production: Industrially, this compound can be produced through catalytic hydrogenation of 6-methylpyridin-2-amine in the presence of a suitable catalyst such as palladium on carbon. This method offers high yields and is scalable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to 6-methylpyridin-2-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl group, leading to the formation of various substituted derivatives. For example, halogenation using bromine or chlorine can yield halogenated imine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: N-oxides.
Reduction: 6-Methylpyridin-2-amine.
Substitution: Halogenated imine derivatives.
Applications De Recherche Scientifique
6-Methylpyridin-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism by which 6-Methylpyridin-2(3H)-imine exerts its effects is primarily through its interaction with biological macromolecules. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
6-Methylpyridin-2-amine: This compound is structurally similar but lacks the imine group. It is used as an intermediate in the synthesis of various pharmaceuticals.
2-Methylpyridine: Another related compound, differing by the position of the methyl group. It is used in the production of herbicides and other agrochemicals.
Pyridine-2-carboxaldehyde: This compound contains an aldehyde group instead of an imine group and is used in the synthesis of various heterocyclic compounds.
Uniqueness: 6-Methylpyridin-2(3H)-imine is unique due to the presence of both a methyl group and an imine group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
832129-64-3 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
6-methyl-3H-pyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-3,7H,4H2,1H3 |
Clé InChI |
FDJZYCGBVKGBFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=N)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


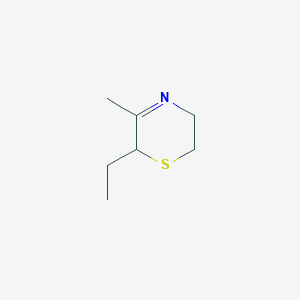
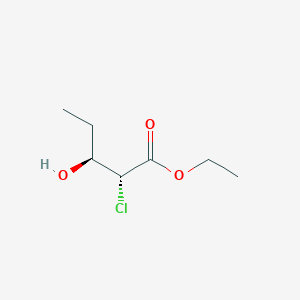
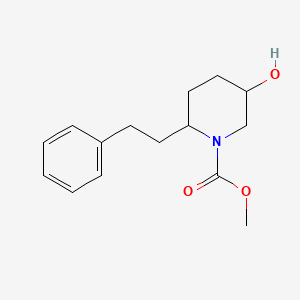
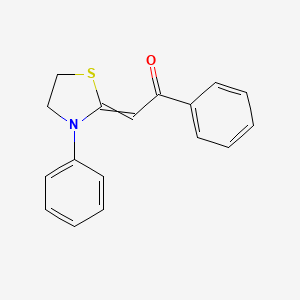
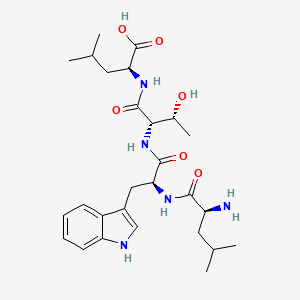
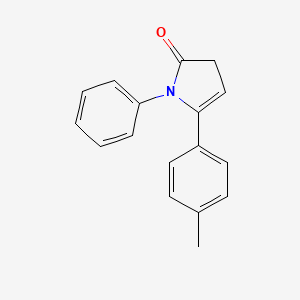
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
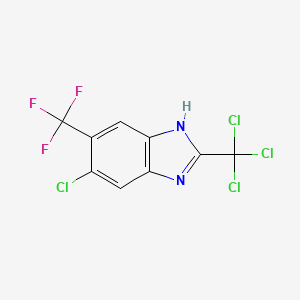
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
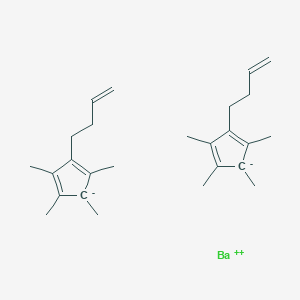
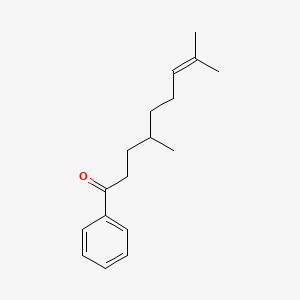
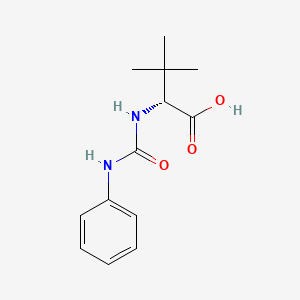
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
